molecular formula C10H13N5O3 B095514 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 17318-21-7

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No. B095514
CAS RN: 17318-21-7
M. Wt: 251.24 g/mol
InChI Key: GQDCTRKQKKYCHJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Aminopyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic uses .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized through both green and conventional methods . The exact synthesis process for your specific compound would depend on the particular substituents and their positions.


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For pyrazolo[3,4-d]pyrimidines, the structure typically consists of a pyrimidine ring fused with a pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines would depend on the specific substituents present in the compound. Some derivatives have been found to exhibit anti-proliferative activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the specific substituents present. For example, 4-Aminopyrazolo[3,4-d]pyrimidine is a crystalline powder .

Scientific Research Applications

Anticancer and Anti-Inflammatory Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, particularly in anticancer and anti-inflammatory contexts. For instance, a study on novel pyrazolopyrimidines derivatives showcased their potential as anticancer agents against certain cancer cell lines, along with anti-5-lipoxygenase activities, suggesting their utility in inflammation-related disorders (Rahmouni et al., 2016). Another investigation revealed that new pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed significant anticancer activity, highlighting their promise in cancer treatment research (Khaled R. A. Abdellatif et al., 2014).

Antimicrobial and Antiviral Potentials

The antimicrobial and antiviral activities of pyrazolo[3,4-d]pyrimidine derivatives have been a subject of interest. A study synthesized new pyrazole and pyrazolopyrimidine derivatives, evaluating their antibacterial activity, which showed significant results (A. Rahmouni et al., 2014). Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated anti-Hepatitis B Virus activity, offering insights into novel therapeutic avenues for viral infections (W. El‐Sayed et al., 2009).

Enzyme Inhibition for Neurodegenerative Diseases

Research has also explored the utility of pyrazolo[3,4-d]pyrimidine derivatives as enzyme inhibitors, with implications for treating neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) among a set of 3-aminopyrazolo[3,4-d]pyrimidinones, paving the way for therapeutic interventions in cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

Future Directions

The future directions for research would depend on the findings from studies on the compound. Pyrazolo[3,4-d]pyrimidines and their derivatives are an active area of research due to their potential therapeutic uses .

properties

IUPAC Name

5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDCTRKQKKYCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938334
Record name 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

CAS RN

17318-21-7
Record name MLS002693673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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